2-amino-N-cyclopropyl-N-[(2,3-dichlorophenyl)methyl]-3-methylbutanamide
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Overview
Description
(S)-2-Amino-N-cyclopropyl-N-(2,3-dichlorobenzyl)-3-methylbutanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropyl group, a dichlorobenzyl group, and an amino group attached to a 3-methylbutanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(2,3-dichlorobenzyl)-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a Simmons-Smith reagent.
Introduction of the dichlorobenzyl group: This step involves the reaction of a suitable benzyl halide (e.g., 2,3-dichlorobenzyl chloride) with an amine to form the dichlorobenzylamine intermediate.
Coupling with the 3-methylbutanamide backbone: The final step involves the coupling of the dichlorobenzylamine intermediate with a 3-methylbutanamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-cyclopropyl-N-(2,3-dichlorobenzyl)-3-methylbutanamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable reactions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(2,3-dichlorobenzyl)-3-methylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
(S)-2-Amino-N-cyclopropyl-N-(2,3-dichlorobenzyl)-3-methylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(2,3-dichlorobenzyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorobenzylamine: A related compound with similar structural features but lacking the cyclopropyl and 3-methylbutanamide groups.
2,3-Dichlorobenzyl bromide: Another related compound used in organic synthesis with similar reactivity but different functional groups.
Uniqueness
(S)-2-Amino-N-cyclopropyl-N-(2,3-dichlorobenzyl)-3-methylbutanamide is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the cyclopropyl group, in particular, may enhance its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C15H20Cl2N2O |
---|---|
Molecular Weight |
315.2 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-N-[(2,3-dichlorophenyl)methyl]-3-methylbutanamide |
InChI |
InChI=1S/C15H20Cl2N2O/c1-9(2)14(18)15(20)19(11-6-7-11)8-10-4-3-5-12(16)13(10)17/h3-5,9,11,14H,6-8,18H2,1-2H3 |
InChI Key |
XEXBMRQNZSKIRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=C(C(=CC=C1)Cl)Cl)C2CC2)N |
Origin of Product |
United States |
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